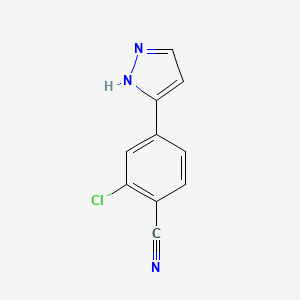

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

Description

The exact mass of the compound 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINLNFBTLIGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275822 | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-37-1 | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3896742GVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Core Moiety for Advanced Androgen Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, a pivotal chemical intermediate in modern pharmaceutical development. With a primary focus on its role in the synthesis of potent androgen receptor (AR) modulators, this document details its physicochemical properties, established synthetic routes, chemical reactivity, and essential safety protocols. By synthesizing data from patents, chemical databases, and safety documentation, this guide serves as an essential resource for researchers and scientists engaged in oncology drug discovery and process chemistry. We will explore the causality behind its synthetic pathways and provide validated protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Introduction: Strategic Importance in Oncology

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile has emerged as a compound of significant interest within the pharmaceutical industry, primarily due to its function as a key building block for advanced therapeutics. Its unique molecular architecture, featuring a chlorinated benzonitrile scaffold linked to a pyrazole ring, makes it an ideal precursor for the synthesis of complex, biologically active molecules.[1]

The most prominent application of this intermediate is in the manufacturing of Darolutamide (ODM-201), a second-generation non-steroidal androgen receptor (AR) antagonist.[2][3] AR antagonists are a cornerstone in the treatment of prostate cancer, and compounds like Darolutamide, built from this specific intermediate, have demonstrated high efficacy and a favorable safety profile in treating castration-resistant prostate cancer (CRPC).[4] The pyrazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making its derivatives a fertile ground for drug discovery.[5][6] This guide provides the in-depth technical knowledge required for professionals to effectively handle, analyze, and utilize this critical synthetic intermediate.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical research and development. The compound is unambiguously defined by the following identifiers.

The achiral structure consists of a planar pyrazole ring attached to the C4 position of a 2-chlorobenzonitrile ring. The tautomeric nature of the pyrazole N-H proton is a key feature influencing its reactivity.[11]

Physicochemical Properties

A summary of the core physical and chemical properties is presented in Table 1. This data is critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 203.63 g/mol | [3][8][9] |

| Appearance | White crystalline powder or solid | [7][12][13] |

| Melting Point | ~137-139 °C | [14] |

| Boiling Point | 459.0 ± 35.0 °C (Predicted) | [2][13][15] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2][13] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane. | [14] |

| Storage Conditions | Store sealed in a dry place at room temperature. | [7][16][17] |

Note: The hydrochloride salt form (CAS 1297537-39-3) exhibits different properties, including a higher melting point (~150-153 °C) and greater solubility in water.[12][18]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. The following workflow represents a self-validating system for quality control.

Proposed Analytical Workflow

Caption: A logical workflow for the comprehensive analysis of the title compound.

Expected Spectral Data

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the benzonitrile and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyrazole ring may appear as a broad singlet.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm range and signals for the five carbons of the pyrazole ring and the six carbons of the substituted benzene ring.

-

Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ at m/z ≈ 204.03, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the pyrazole ring.

Synthesis and Manufacturing Insights

The most well-documented and industrially relevant synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile involves a Suzuki coupling reaction followed by an N-deprotection step, as outlined in patents for the preparation of androgen receptor antagonists.[19]

Key Synthetic Pathway

Caption: A schematic of the Suzuki coupling and deprotection synthesis route.

Step-by-Step Protocol and Rationale

This protocol is adapted from methodologies described in the patent literature.[9][19]

Step 1: Suzuki Coupling

-

Reaction Setup: Charge a suitable reactor with 4-bromo-2-chlorobenzonitrile (II), Pd(OAc)₂, triphenylphosphine, and a base (e.g., K₂CO₃) in an acetonitrile-water solvent system.

-

Reactant Addition: Add a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) to the mixture at an elevated temperature (e.g., 70 °C).

-

Reaction and Workup: Stir the mixture for several hours until completion is confirmed by HPLC. Separate the aqueous phase. The product, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III), remains in the acetonitrile phase.

-

Expert Rationale: The tetrahydropyran (THP) group on the pyrazole nitrogen serves as a crucial protecting group. It prevents unwanted side reactions at the N-H position and improves the solubility of the boronic ester starting material in organic solvents. The Palladium(II) acetate/triphenylphosphine system is a classic and robust catalyst for Suzuki couplings, effectively forming the key C-C bond between the two aromatic rings.

Step 2: Deprotection

-

Acidification: To the isolated intermediate (III) in a solvent like methanol, add a catalytic amount of concentrated hydrochloric acid at a controlled temperature (e.g., 10 °C).[9][19]

-

Reaction: Stir the mixture for 2-4 hours. The THP group is an acetal, which is readily cleaved under these mild acidic conditions.

-

Neutralization and Isolation: Add a base, such as aqueous ammonia, to neutralize the mixture and precipitate the final product.[9][19]

-

Purification: Filter the crystalline product, wash with a cold water/methanol mixture, and dry under reduced pressure to yield high-purity 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (V).[9][19]

-

Expert Rationale: The use of a catalytic amount of strong acid is sufficient to drive the deprotection without causing degradation of the nitrile or other sensitive groups. The subsequent neutralization is critical; by raising the pH, the free base form of the product becomes insoluble, allowing for its isolation via precipitation in high yield and purity.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its three key functional components: the pyrazole ring, the benzonitrile group, and the chloro-substituent.

-

Pyrazole Ring: This ring exhibits amphoteric properties.[11] The N1 proton is acidic and can be removed by a strong base, creating a potent nucleophile for alkylation or acylation reactions. The N2 nitrogen is basic and is the site of electrophilic attack.[6] Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position.[6]

-

Benzonitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Aromatic Chlorine: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., metal-catalyzed cross-coupling).

-

Stability: The compound is relatively stable under standard laboratory conditions but should be stored away from strong acids, bases, and oxidizing agents.[12]

Applications in Drug Discovery

The primary and most valuable application of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is its role as a late-stage intermediate in the synthesis of androgen receptor antagonists.[1][4] As detailed in patent literature, it is the core fragment onto which the side chain containing the pharmacologically active portion of the final drug is built.[19] Its structure is precisely tailored to position the subsequent functionalities for optimal binding to the ligand-binding domain of the androgen receptor.

Safety and Handling Protocols

As a chemical intermediate, proper handling is mandatory to ensure personnel safety. The compound is classified with specific hazards that require stringent control measures.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7][20]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[17][20]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[21]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[21]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[21]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[21] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[17][21]

-

-

Storage and Disposal: Keep the container tightly closed in a dry, well-ventilated place.[17] Dispose of waste material in accordance with local, state, and federal regulations.[17][20]

References

-

ChemBK. (2024). 2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride.

-

China Suppliers. (n.d.). 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS 1297537-37-1.

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile.

-

ChemBK. (2024). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.

-

ChemicalBook. (n.d.). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis.

-

ChemicalBook. (2025). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.

-

BLDpharm. (n.d.). 1297537-37-1|2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile.

-

Aaron Chemicals LLC. (2024). Safety Data Sheet - 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile.

-

Sunshine Pharma. (n.d.). 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS 1297537-37-1.

-

PubChem. (n.d.). 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.

-

precisionFDA. (n.d.). 2-CHLORO-4-(1H-PYRAZOL-3-YL)BENZONITRILE.

-

CymitQuimica. (2024). Safety Data Sheet - 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

-

LookChem. (n.d.). Cas 1297537-37-1, 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Chloro-4-(1H-pyrazol-3-YL)benzonitrile.

-

ChemicalBook. (n.d.). 2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride.

-

ChemicalBook. (n.d.). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile.

-

PubChem. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile.

-

Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

European Patent Office. (2016). EP 3280710 B1 - PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

-

National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

ResearchGate. (2025). Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

-

PubMed. (2011). Applications of 2-arylhydrazononitriles in synthesis.

-

Combi-Blocks, Inc. (2023). Safety Data Sheet - (S)-4-(1-(2-Aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile.

Sources

- 1. Cas 1297537-37-1,2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | lookchem [lookchem.com]

- 2. 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS 1297537-37-1 [homesunshinepharma.com]

- 3. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | 1297537-37-1 [chemicalbook.com]

- 4. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | 1297537-37-1 [sigmaaldrich.com]

- 8. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS 1297537-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. chembk.com [chembk.com]

- 15. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile CAS#: 1297537-37-1 [chemicalbook.com]

- 16. 1297537-37-1|2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 17. aaronchem.com [aaronchem.com]

- 18. 2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride | 1297537-39-3 [chemicalbook.com]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: Identifying a Key Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules are paramount to the development of novel therapeutics. Within this context, certain molecular scaffolds emerge as exceptionally valuable due to their versatile reactivity and prevalence in biologically active compounds. 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is one such molecule. While not a therapeutic agent itself, it serves as a critical, high-value intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Its structure, combining a substituted benzonitrile with a pyrazole ring, offers multiple points for chemical modification, making it a prized building block for creating complex drug candidates.[1]

This technical guide provides an in-depth analysis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, intended for researchers, chemists, and professionals in drug development. We will explore its chemical structure and nomenclature, physicochemical properties, detailed synthetic pathways, and significant applications, particularly its role in the development of next-generation androgen receptor (AR) antagonists.

Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a compound are foundational to its application. 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is an achiral organic compound featuring a benzene ring substituted with a chlorine atom, a nitrile group, and a pyrazole moiety.[3]

IUPAC Name: 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile[4]

Key Identifiers and Properties:

| Identifier | Value | Source(s) |

| CAS Number | 1297537-37-1 | [1][4][5] |

| Molecular Formula | C₁₀H₆ClN₃ | [3][4][5] |

| Molecular Weight | 203.63 g/mol | [3][4][5] |

| Appearance | White crystalline powder or solid | [6][7] |

| Melting Point | ~150-153 °C (for hydrochloride salt) | [6] |

| Boiling Point | 459.0 ± 35.0 °C (Predicted) | [7] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in water, alcohol, and ketone solvents (as hydrochloride salt) | [6] |

Synonyms: The compound is also known by several synonyms, including:

Note on Tautomerism: The pyrazole ring can exist in different tautomeric forms. While often named as a pyrazol-5-yl derivative, it is frequently indexed and referred to as the pyrazol-3-yl tautomer in chemical databases.[3][4] For the purpose of this guide, we adhere to the IUPAC name 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile.

Molecular Structure Diagram

The 2D structure of the molecule highlights the key functional groups and their relative positions on the aromatic core.

Caption: 2D structure of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile.

Synthesis and Manufacturing Process

The synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a multi-step process that requires careful control of reaction conditions. A common and scalable route involves a palladium-catalyzed cross-coupling reaction (such as a Suzuki coupling) followed by a deprotection step.[8]

Authoritative Insight: The choice of a protecting group for the pyrazole nitrogen is a critical experimental decision. A bulky group like tetrahydro-2H-pyran (THP) is employed to prevent N-arylation during the coupling reaction, which would otherwise lead to undesired regioisomeric byproducts. The THP group is stable under the basic conditions of the Suzuki coupling but can be readily removed under mild acidic conditions, ensuring a high yield of the final product.

Overall Synthetic Workflow

The process can be visualized as a two-stage workflow:

-

Stage 1: Suzuki Coupling. A protected pyrazole-boronic acid derivative is coupled with a halogenated benzonitrile.

-

Stage 2: Deprotection. The protecting group is removed from the pyrazole nitrogen to yield the final product.

Sources

- 1. Cas 1297537-37-1,2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | lookchem [lookchem.com]

- 2. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | 1297537-37-1 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS 1297537-37-1 [homesunshinepharma.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Dual-Faceted Nature of a Pyrazole Moiety: From a Synthetic Intermediate to a Potent PRMT1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical and biological properties surrounding the CAS number 1297537-37-1, revealing a fascinating intersection in medicinal chemistry. Initially identified as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in the synthesis of the androgen receptor inhibitor Darolutamide, the core scientific interest for researchers often lies with a structurally related compound, GSK3368715 (also known as EPZ019997). This potent, orally bioavailable, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), particularly PRMT1, has garnered significant attention for its potential as an anti-cancer therapeutic. This guide will provide a comprehensive overview of the chemical properties, mechanism of action, preclinical efficacy, and clinical development of GSK3368715, while also clarifying the role of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile as a crucial building block in modern drug discovery.

Introduction: A Tale of Two Molecules

The journey into the significance of CAS number 1297537-37-1 begins with its identification as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile .[1] This compound serves as a critical intermediate in the synthesis of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[2][3][4][5] Its chemical structure, possessing a reactive nitrile group and a versatile pyrazole ring, makes it an ideal scaffold for the elaboration into more complex pharmacologically active agents.

However, the pyrazole core is also a key feature in another molecule of significant interest to the oncology research community: GSK3368715 . This compound is a first-in-class, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6][7] Given that the primary interest of researchers and drug developers lies in the therapeutic potential of inhibiting PRMT1, this guide will focus on the in-depth technical details of GSK3368715.

Chemical and Physicochemical Properties of GSK3368715

GSK3368715 has been developed in various forms, including the free base and hydrochloride salts. The key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | MedChemExpress |

| Synonyms | EPZ019997, GSK-3368715 | [6] |

| CAS Number | 1629013-22-4 (free base); 2227587-25-7 (hydrochloride); 1628925-77-8 (dihydrochloride) | [8][9] |

| Molecular Formula | C20H38N4O2 (free base) | [6] |

| Molecular Weight | 366.54 g/mol (free base) | [6] |

| Appearance | Oil (free base), Solid (hydrochloride salts) | MedChemExpress, Axon Medchem |

| Solubility | Soluble in DMSO and water | [8] |

Mechanism of Action: Targeting Arginine Methylation

GSK3368715 exerts its anti-cancer effects by potently and selectively inhibiting Type I protein arginine methyltransferases (PRMTs).[6][7] This family of enzymes plays a crucial role in post-translational modifications by catalyzing the transfer of methyl groups from SAM to arginine residues on histone and non-histone proteins.[10]

Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[10] The dysregulation of these enzymes is implicated in various cancers through the modulation of gene expression, RNA splicing, DNA repair, and signal transduction pathways.[11][12]

GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the substrate-binding pocket of the PRMT enzyme.[7] This binding prevents the protein substrate from accessing the catalytic site, thereby inhibiting the methylation process. The inhibition of Type I PRMTs by GSK3368715 leads to a global decrease in ADMA levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[7][11]

Structural Basis of Inhibition

The crystal structure of GSK3368715 in complex with PRMT1 (PDB: 6NT2) provides valuable insights into its binding mode.[12] GSK3368715 occupies the arginine-binding tunnel of PRMT1, forming key interactions with amino acid residues that are crucial for substrate recognition. This structural information is invaluable for the rational design of next-generation PRMT inhibitors with improved potency and selectivity.

Preclinical Efficacy

GSK3368715 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[6]

In Vitro Activity

GSK3368715 is a potent inhibitor of several Type I PRMTs, with the highest potency against PRMT1.

| Target | IC50 (nM) | Source(s) |

| PRMT1 | 3.1 | [6][9] |

| PRMT3 | 48 | [6][9] |

| PRMT4 (CARM1) | 1148 | [6][9] |

| PRMT6 | 5.7 | [6][9] |

| PRMT8 | 1.7 | [6][9] |

The compound has shown significant growth inhibition in a panel of 249 cancer cell lines, representing 12 different tumor types.[6] Cytotoxic responses have been observed in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[13]

In Vivo Activity

In preclinical xenograft models, orally administered GSK3368715 has demonstrated dose-dependent tumor growth inhibition. For instance, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 at 150 and 300 mg/kg doses resulted in 78% and 97% tumor growth inhibition, respectively.[9][14]

Clinical Development and Challenges

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[11][13][15][16][17][18]

The study involved dose escalation of oral once-daily GSK3368715 at 50, 100, and 200 mg.[11][17] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[11][15][16][17][18]

Key findings from the Phase 1 trial:

-

Dose-Limiting Toxicities (DLTs): DLTs were reported in 25% of patients at the 200 mg dose.[11][17]

-

Thromboembolic Events: A significant number of patients across all dose groups experienced TEEs, including grade 3 events and one grade 5 pulmonary embolism.[11][17]

-

Efficacy: The best response observed was stable disease in 29% of patients.[11][17]

-

Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of dosing.[11][17]

-

Target Engagement: While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[11][17]

The early termination of the clinical trial highlights the challenges in translating potent preclinical activity into a safe and effective clinical therapeutic. The observed toxicity underscores the need for a deeper understanding of the on- and off-target effects of PRMT1 inhibition in humans.

Experimental Protocols

For researchers investigating GSK3368715 or similar PRMT1 inhibitors, the following experimental protocols provide a foundational framework.

PRMT1 Enzymatic Assay

This assay is designed to measure the enzymatic activity of PRMT1 and the inhibitory potential of compounds like GSK3368715. A common method is a radiometric assay using a tritiated methyl donor.[19][20]

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and assay buffer.

-

Inhibitor Addition: Add serial dilutions of GSK3368715 or a vehicle control (DMSO) to the wells.

-

Reaction Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[21][22][23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of GSK3368715 for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or gIC50 value.

Western Blotting for Arginine Methylation

Western blotting is a key technique to assess the downstream effects of PRMT1 inhibition on cellular protein methylation.[24][25][26]

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with GSK3368715, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for asymmetrically dimethylated arginine (ADMA).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

As previously mentioned, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is a key intermediate in the synthesis of Darolutamide. A common synthetic route involves a Suzuki coupling reaction.[3]

Conclusion and Future Perspectives

The exploration of compounds related to CAS number 1297537-37-1 reveals a compelling narrative in modern drug discovery. While 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile stands as a testament to the importance of versatile chemical intermediates in the synthesis of approved drugs like Darolutamide, the structurally related PRMT1 inhibitor, GSK3368715, highlights both the promise and the peril of targeting novel cancer pathways.

The potent preclinical anti-cancer activity of GSK3368715 validated PRMT1 as a promising therapeutic target. However, the unforeseen toxicity observed in the Phase 1 clinical trial underscores the critical importance of a thorough understanding of the broader physiological roles of PRMTs. Future research in this area will likely focus on developing second-generation PRMT inhibitors with improved safety profiles, potentially through enhanced selectivity or different modes of action. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PRMT inhibition will be crucial for the successful clinical translation of this class of drugs.

References

-

In vitro Methylation Assay to Study Protein Arginine Methylation. (2014). Journal of Visualized Experiments. Available at: [Link]

-

PRMT1 Homogeneous Assay Kit. BPS Bioscience. Available at: [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. (2023). British Journal of Cancer. Available at: [Link]

-

Analysis of Protein Arginine Methylation and Protein Arginine-Methyltransferase Activity. (2001). Current Protocols in Protein Science. Available at: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Available at: [Link]

-

ELISA Kit for Protein Arginine Methyltransferase 1 (PRMT1). Cloud-Clone Corp. Available at: [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. (2023). PubMed. Available at: [Link]

-

First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL). (2021). National Cancer Institute. Available at: [Link]

-

Methyl-Arginine 2D Western Blot. Applied Biomics. Available at: [Link]

-

Chemical probes and methods for the study of protein arginine methylation. (2023). RSC Chemical Biology. Available at: [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. (2023). SciSpace. Available at: [Link]

-

Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. (2022). Frontiers in Chemistry. Available at: [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. (2023). The University of Melbourne. Available at: [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. (2023). The University of Melbourne. Available at: [Link]

-

Cancer synthetic vulnerabilities to PRMT inhibitors. (2021). Trends in Cancer. Available at: [Link]

-

DAROLUTAMIDE. (2016). New Drug Approvals. Available at: [Link]

-

Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). (2024). ResearchGate. Available at: [Link]

-

Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. (2019). Cancer Cell. Available at: [Link]

-

Definition of PRMT1 inhibitor GSK3368715. National Cancer Institute. Available at: [Link]

- Process for the preparation of androgen receptor antagonists and intermediates thereof. (2017). Google Patents.

-

In vitro Methylation Assay to Study Protein Arginine Methylation. (2014). JoVE. Available at: [Link]

-

Guidelines for cell viability assays. (2021). ResearchGate. Available at: [Link]

-

Darolutamide. PharmaCompass.com. Available at: [Link]

Sources

- 1. Darolutamide Pyrazol benzonitrile Impurity - SRIRAMCHEM [sriramchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. Darolutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facebook [cancer.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 19. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: In vitro Methylation Assay to Study Protein Arginine Methylation [jove.com]

- 21. physiology.elte.hu [physiology.elte.hu]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 24. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 25. appliedbiomics.com [appliedbiomics.com]

- 26. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]

Unraveling the Therapeutic Potential of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. This compound belongs to a class of molecules built upon privileged chemical scaffolds—pyrazole and benzonitrile—known for their diverse pharmacological activities. While its role as a key intermediate in the synthesis of the potent androgen receptor antagonist, darolutamide, points towards a primary target, this guide adopts a broader perspective.[1][2] We will delve into the established pharmacology of its core structures to hypothesize a range of potential targets. Furthermore, this document serves as a practical manual for researchers, outlining a systematic and multi-pronged strategy for the de novo identification and validation of protein targets for this and similar small molecules. We will detail robust, field-proven methodologies, including phenotypic screening, advanced chemoproteomics, and biophysical validation assays, providing both the theoretical underpinnings and actionable protocols to empower drug discovery professionals.

Introduction: Beyond a Synthetic Intermediate

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound whose chemical structure immediately signals its potential significance in medicinal chemistry.[3][4][5][6][7] It serves as a crucial building block for darolutamide, a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] This established connection provides a strong, validated starting point for its biological activity. However, to confine the therapeutic potential of this molecule to AR antagonism alone would be to overlook the rich pharmacology associated with its constituent pyrazole and benzonitrile motifs.

The pyrazole ring is a five-membered heterocycle that is a cornerstone of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10][11][12][13] Similarly, the benzonitrile group, with its unique electronic and steric properties, is a key pharmacophore in a multitude of pharmaceuticals, capable of engaging in critical molecular interactions with various protein targets.[14][15][16]

This guide, therefore, embarks on a dual mission: first, to contextualize the known interaction with the androgen receptor, and second, to lay out a comprehensive, experimentally-driven framework for uncovering novel therapeutic targets. This framework is designed to be a self-validating system, progressing from broad, unbiased screening to specific, high-confidence target validation.

Deconstructing the Scaffold: Clues from Privileged Structures

The likelihood of a small molecule interacting with a particular class of proteins is often hinted at by its chemical structure. Both the pyrazole and benzonitrile moieties are considered "privileged scaffolds" in drug discovery due to their ability to bind to multiple, distinct protein targets.

The Versatile Pyrazole Core

The pyrazole nucleus is present in a remarkable number of marketed drugs with diverse mechanisms of action.[8][12] This versatility stems from its ability to act as a scaffold for presenting substituents in defined spatial orientations and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[9]

Table 1: Representative Pyrazole-Containing Drugs and Their Targets

| Drug | Therapeutic Class | Primary Target(s) |

| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2)[9] |

| Sildenafil | Vasodilator | cGMP-specific phosphodiesterase type 5 (PDE5)[12] |

| Ruxolitinib | Anticancer | Janus kinase (JAK1/JAK2)[12] |

| Ibrutinib | Anticancer | Bruton's tyrosine kinase (BTK)[12] |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) |

This precedent strongly suggests that 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile could potentially target enzymes, particularly protein kinases , a class of proteins frequently inhibited by pyrazole-containing compounds.[12][17][18]

The Influential Benzonitrile Group

The nitrile moiety is not merely a passive structural element. Its strong electron-withdrawing nature and linear geometry allow it to serve as a bioisostere for other functional groups and to participate in specific polar interactions with protein targets.[16] The benzonitrile framework can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.[16]

Many benzonitrile-containing pharmaceuticals are inhibitors of enzymes, including kinases and aromatase, or antagonists of receptors.[19] The presence of this group in our topic compound reinforces the hypothesis that it may interact with well-defined binding pockets on protein surfaces.

The Androgen Receptor: A Validated Primary Target

The most direct line of evidence for the therapeutic relevance of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile comes from its utility in synthesizing darolutamide. A patent for this class of compounds explicitly highlights their potent androgen receptor (AR) antagonist activity.[1] The AR is a ligand-activated transcription factor and a critical driver in the development and progression of prostate cancer.[1] Antagonists block the binding of androgens like testosterone and dihydrotestosterone, thereby inhibiting the downstream signaling that promotes tumor growth.

Figure 1: Simplified Androgen Receptor Signaling Pathway.

This diagram illustrates how androgens activate the AR, leading to gene transcription that promotes cell growth. Antagonists derived from 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile block this process.

A Strategic Framework for Novel Target Identification

While the AR is a confirmed target class, a comprehensive investigation requires an unbiased search for novel interactions. A robust strategy begins with observing a compound's effect on a biological system (phenotype) and then deconvoluting the molecular target responsible for that effect.[20][21] This "classical pharmacology" or phenotypic drug discovery (PDD) approach is a powerful method for discovering first-in-class medicines.[21][22]

Figure 2: General Workflow for Phenotypic Drug Discovery.

Step 1: Phenotypic Screening - Casting a Wide Net

The first step is to screen the compound across a panel of well-characterized, disease-relevant cellular assays.[20][23] This approach does not presume a target but rather seeks to identify a desirable change in cell behavior.[21]

Experimental Protocol: High-Content Imaging Phenotypic Screen for Anti-Proliferative Effects

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon).

-

Plating: Seed cells in 384-well, optically clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (e.g., 7-point dose response from 10 nM to 100 µM). Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with:

-

DAPI: To label nuclei (for cell counting).

-

Phalloidin-AlexaFluor 488: To label F-actin (for cell morphology).

-

Anti-Phospho-Histone H3 (Ser10) Antibody: To label mitotic cells.

-

-

Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well.

-

Image Analysis: Use automated image analysis software to quantify various phenotypic parameters:

-

Total cell count (cytotoxicity/cytostasis).

-

Percentage of mitotic cells (cell cycle arrest).

-

Nuclear size and morphology (genotoxicity).

-

Changes in cell spreading and cytoskeletal arrangement.

-

-

Hit Identification: A "hit" is defined as a compound that induces a specific, dose-dependent phenotypic change (e.g., G2/M cell cycle arrest) in one or more cell lines, distinct from general cytotoxicity.

Step 2: Target Deconvolution - Identifying the Molecular Interactor

Once a reproducible phenotype is observed, the critical next step is to identify the direct protein target(s). Several powerful, unbiased techniques are available.[22][24][25][26]

This approach uses the small molecule as a "bait" to pull its binding partners out of the complex protein mixture of a cell lysate.[24][27]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity (based on Structure-Activity Relationship data, if available). A "no-linker" control compound should also be synthesized.

-

Affinity Resin Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

-

Lysate Preparation: Grow cells that exhibited the desired phenotype and lyse them under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown:

-

Incubate the cell lysate with the compound-functionalized beads.

-

In a parallel control experiment, incubate the lysate with beads alone or beads functionalized with the "no-linker" control.

-

For a competition control, pre-incubate the lysate with an excess of the free, non-biotinylated 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile before adding the functionalized beads.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (MS).

-

Alternatively, use an in-solution tryptic digest of the entire eluate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more comprehensive analysis.

-

-

Candidate Identification: Potential targets are proteins that are significantly enriched in the probe pulldown compared to the control pulldowns and whose binding is competed away by the free compound.

CETSA is a powerful biophysical method to confirm that a compound directly binds to its putative target within the complex and physiologically relevant environment of an intact cell or tissue lysate.[28][29][30][31] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[32]

Experimental Protocol: CETSA for Target Validation

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile for 1-2 hours.

-

Thermal Challenge (Melt Curve):

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT control).

-

Immediately cool the tubes on ice.

-

-

Lysis: Lyse the cells by repeated freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Protein Quantification:

-

Carefully collect the supernatant (soluble protein fraction).

-

Quantify the amount of the specific candidate protein (identified from chemoproteomics) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the relative amount of soluble target protein (normalized to the RT control) against the temperature for both vehicle- and compound-treated samples.

-

A shift of the melt curve to higher temperatures in the compound-treated sample confirms target engagement.[31]

-

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Step 3: Broad Kinase Profiling

Given the prevalence of pyrazole scaffolds in kinase inhibitors, a parallel and cost-effective approach is to screen the compound against a large panel of purified protein kinases.[12][17] This can rapidly identify potential kinase targets and provide valuable information on the compound's selectivity.[33][34]

Table 2: Representative Commercial Kinase Profiling Panels

| Service Provider | Panel Name | Number of Kinases | Assay Principle |

| Eurofins Discovery | KinaseProfiler™ | 445+ | Radiometric[35] |

| Reaction Biology | Kinase HotSpot℠ | ~100 | Radiometric |

| AssayQuant | KinSight™ | Custom | Continuous (Sox-based)[33] |

| Promega | Kinase Glo® Platform | Custom | Luminescence |

Experimental Protocol: Single-Dose Kinase Panel Screen

-

Compound Submission: Submit 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile to a commercial provider for screening.

-

Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of >300 kinases in a radiometric filter-binding assay that measures the incorporation of ³³P-ATP into a substrate.

-

Data Analysis: Results are reported as "% Inhibition" relative to a vehicle control.

-

Hit Follow-up: Kinases showing significant inhibition (>50-70%) are selected for follow-up studies, including determining the IC₅₀ (half-maximal inhibitory concentration) to confirm potency.

Conclusion and Future Directions

The chemical architecture of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile provides a fertile ground for therapeutic discovery. Its established role as a precursor to an androgen receptor antagonist solidifies a primary and highly relevant therapeutic target in prostate cancer.[1] However, the true potential of this molecule may extend far beyond this single mechanism. The privileged pyrazole and benzonitrile scaffolds suggest a high probability of interactions with other key protein classes, most notably protein kinases.

This guide has outlined a rigorous, multi-faceted strategy for systematically exploring this potential. By combining unbiased phenotypic screening with powerful target deconvolution technologies like chemoproteomics and CETSA, researchers can move beyond hypothesis-driven research and uncover novel, unexpected biology. The parallel approach of broad kinome profiling provides a rapid and efficient method to identify kinase-specific activities. Successful identification of a novel, validated target opens the door to subsequent mechanism-of-action studies, lead optimization, and the potential development of a first-in-class therapeutic agent.

References

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(10), 839-846. [Link]

-

Gao, C., Liu, Y., & Ma, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1175-1197. [Link]

-

Ong, S. E., Schenone, M., Margolin, A. A., Li, X., Do, K., & Carr, S. A. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

-

Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Eynde, J. J., & Mayank. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 633-655. [Link]

-

Al-Sanea, M. M., & Al-Warhi, T. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4495. [Link]

-

Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Cambridge Healthtech Institute. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 57(11), 253-272. [Link]

-

Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 6(3), 141-157. [Link]

-

de Oliveira, R., de Oliveira, S. M., & de Albuquerque, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638125. [Link]

-

Kumar, V., & Aggarwal, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032. [Link]

-

Wikipedia. (2023). Chemoproteomics. Wikipedia. [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

-

van der Wulp, K., de Groot, A. M., & van der Laan, L. J. W. (2020). Drug Discovery in Liver Disease Using Kinome Profiling. International Journal of Molecular Sciences, 21(18), 6667. [Link]

-

Wikipedia. (2023). Phenotypic screening. Wikipedia. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(10), 839-846. [Link]

-

Perlara. (2015). Phenotypic screens and target ID. Perlara. [Link]

-

Scott, J. S., & Ciulli, A. (2021). Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators. Cell Chemical Biology, 28(3), 283-299. [Link]

-

Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 223-237. [Link]

-

Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., & Nordlund, P. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 441-460. [Link]

-

ChemBK. (2024). 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile. ChemBK. [Link]

-

Wang, J., & Wang, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1456. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

-

National Center for Biotechnology Information. (n.d.). 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. PubChem. [Link]

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Asiri, A. M., Al-Amari, S., & Khan, S. A. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of King Saud University - Science, 37(1), 102434. [Link]

-

Al-Hourani, B. J., El-Elimat, T., & Al-Dujaili, A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4966. [Link]

-

ChemBK. (2024). 2-Chloro-4-(1h-pyrazol-5-yl)benzonitrile hydrochloride. ChemBK. [Link]

-

Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2010). 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2578. [Link]

-

precisionFDA. (n.d.). 2-CHLORO-4-(1H-PYRAZOL-3-YL)BENZONITRILE. precisionFDA. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 22(12), 2139. [Link]

-

Li, Y., Zhang, Y., & Wang, Y. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry, 65(3), 2329-2344. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile. PubChem. [Link]

Sources

- 1. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 2. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile | 1297537-37-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-(1H-Pyrazol-5-Yl)Benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. echemi.com [echemi.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pfizer.com [pfizer.com]

- 21. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 22. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 23. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pnas.org [pnas.org]

- 26. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 27. archive.perlara.com [archive.perlara.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. benchchem.com [benchchem.com]

- 30. scispace.com [scispace.com]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. annualreviews.org [annualreviews.org]

- 33. assayquant.com [assayquant.com]

- 34. kinaselogistics.com [kinaselogistics.com]

- 35. eurofinsdiscovery.com [eurofinsdiscovery.com]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

At the heart of numerous therapeutic breakthroughs lies the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] First synthesized in 1883, this unassuming scaffold has proven to be a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that can provide useful ligands for multiple biological targets through strategic modification.[3][4][5] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and the capacity for functionalization at multiple positions, allowing chemists to fine-tune its steric and electronic profile to achieve high affinity and selectivity for a wide range of biological targets.[4][5]

The therapeutic relevance of pyrazole is firmly established by its presence in a number of FDA-approved drugs. Notable examples include Celecoxib (Celebrex), a selective COX-2 inhibitor for treating inflammation; Sildenafil (Viagra), a phosphodiesterase-5 inhibitor for erectile dysfunction; and a new generation of kinase inhibitors like Crizotinib and Ruxolitinib for cancer therapy.[1][6][7] This broad spectrum of activity, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties, underscores the pyrazole core's profound impact on drug design and development.[8][9][10] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyrazole derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Pyrazole Framework

The accessibility and structural diversity of pyrazole derivatives are largely due to robust and versatile synthetic methodologies. The choice of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

This is the most classical and widely employed method, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] The causality behind this reaction is the initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine hydrate or hydrochloride salt (1.1 eq).

-

Reaction Conditions: The mixture is typically heated to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.

Synthesis from α,β-Unsaturated Carbonyls

Another common approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[11] This reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and oxidation or elimination to afford the pyrazole or its dihydrogenated precursor, pyrazoline.

1,3-Dipolar Cycloaddition

This elegant method involves the cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[11] It offers a high degree of regiocontrol and is particularly useful for synthesizing complex, polysubstituted pyrazoles.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel pyrazole derivatives.

Caption: A typical workflow for pyrazole derivative synthesis and screening.

Therapeutic Applications and Structure-Activity Relationships

The true power of the pyrazole scaffold lies in its broad therapeutic applicability. By modifying the substituents at the N1, C3, C4, and C5 positions, medicinal chemists can target a vast array of biological processes.

Anti-inflammatory Agents: Targeting COX Enzymes

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX), which exists in two primary isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation).[12] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Pyrazole derivatives, most notably Celecoxib, were designed as selective COX-2 inhibitors to mitigate these risks.[12]

-

Mechanism of Action: Selective COX-2 inhibitors exploit a subtle difference in the active sites of the two enzymes. The COX-2 active site has a larger, more accommodating side pocket. Pyrazole derivatives with bulky side groups (e.g., a sulfonamide group in Celecoxib) can fit into this pocket, effectively blocking COX-2 while being too large to bind tightly to the COX-1 active site.

-

Structure-Activity Relationship (SAR): For potent and selective COX-2 inhibition, a 1,5-diarylpyrazole scaffold is often crucial. A p-sulfonamide or a similar hydrogen bond-donating group on one of the aryl rings is a key feature for interacting with the specific amino acid residues within the COX-2 side pocket.[12][13]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | 15 | >300 | [13] |

| COX-2 | 0.04 | |||

| 3,5-Diarylpyrazoles | COX-1 | 1.2 - 25.6 | 10 - 150 | [12] |

| COX-2 | 0.08 - 2.1 | |||

| Pyrazole Benzonitriles | COX-2 | 0.25 - 0.98 | High (vs. Diclofenac) | [13] |

Table 1: Representative COX inhibitory activity of pyrazole derivatives.

Anticancer Agents: A Multi-Targeted Approach

Pyrazole derivatives have emerged as a cornerstone in oncology, demonstrating efficacy through multiple mechanisms of action.[14][15] Their ability to be tailored to fit into the ATP-binding pockets of various kinases makes them particularly valuable.

-

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazoles act as potent inhibitors of receptor tyrosine kinases (e.g., EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases, which are critical for cancer cell proliferation, survival, and division.[9][15]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][15]

-

DNA Intercalation: Certain polysubstituted pyrazoles can bind to the minor groove of DNA, inhibiting replication and transcription.[14]

-

-

Structure-Activity Relationship (SAR): The SAR for anticancer pyrazoles is highly target-dependent. For kinase inhibition, specific substitutions on the N1 and C3/C5 phenyl rings are essential for forming hydrogen bonds and hydrophobic interactions within the kinase active site.[14][16] For DNA binding, planar aromatic systems and positively charged side chains often enhance activity.[14]

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Compound 37 | Apoptosis Induction | MCF-7 (Breast) | 5.21 | [14] |

| Compound 59 | DNA Binding | HepG2 (Liver) | 2.0 | [14] |

| Pyrimidinyl Pyrazole | Antiproliferative | Human Lung Cancer | - | [17] |

| Pyrazole Chalcones | Antiproliferative | MCF-7, HeLa | - | [17] |

Table 2: Anticancer activity of selected pyrazole derivatives.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[18][19]

-

Antibacterial/Antifungal Activity: Pyrazoles have demonstrated broad-spectrum activity. Fusing the pyrazole ring with other heterocycles, such as thiazole or imidazothiadiazole, can enhance potency, particularly against multi-drug resistant strains like MRSA.[18][20][21]

-

Antiviral Activity: Recent studies have highlighted the potential of pyrazole derivatives against a range of viruses, including coronaviruses (HCoV-229E, MERS-CoV, SARS-CoV-2) and Tobacco Mosaic Virus (TMV).[22][23] The mechanism often involves inhibiting key viral enzymes or interfering with viral replication.[22]

| Compound Class | Target Organism | MIC / EC50 | Reference |

| Imidazothiadiazole-Pyrazoles | Multi-drug resistant bacteria | 0.25 µg/mL | [21] |

| Aminoguanidine-Pyrazoles | S. aureus, E. coli | 1-8 µg/mL | [18] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [24] |

| Hydroxyquinoline-Pyrazoles | SARS-CoV-2, MERS-CoV | Potent Inhibition | [22] |

Table 3: Antimicrobial and antiviral activities of pyrazole derivatives.

Challenges and Future Directions